

Technical Guide: 4-(2-Chloro-5-methoxybenzyl)morpholine[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-(2-Chloro-5-methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789

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Executive Summary & Chemical Identity

4-(2-Chloro-5-methoxybenzyl)morpholine is a specialized heterocyclic building block and pharmacophore scaffold used extensively in medicinal chemistry. Characterized by a morpholine ring linked to a di-substituted benzene core, this molecule serves as a critical intermediate in the synthesis of Central Nervous System (CNS) agents, particularly those targeting sigma receptors, serotonin transporters (SERT), and specific kinase pathways.

Its structural utility lies in the "privileged" nature of the benzylmorpholine moiety, where the 2-chloro substituent provides metabolic stability (blocking oxidative metabolism at the ortho-position) and the 5-methoxy group offers a hydrogen bond acceptor site, modulating lipophilicity and receptor affinity.

Chemical Identity Table

Parameter	Detail
IUPAC Name	4-[(2-Chloro-5-methoxyphenyl)methyl]morpholine
CAS Number	927811-61-8
Molecular Formula	C ₁₂ H ₁₆ ClNO ₂
Molecular Weight	241.71 g/mol
SMILES	<chem>COC1=CC(CN2CCOCC2)=C(Cl)C=C1</chem>
LogP (Predicted)	~2.1 (Lipophilic, CNS penetrant)
pKa (Predicted)	~7.8 (Basic morpholine nitrogen)
Appearance	Colorless to pale yellow oil (free base); White solid (HCl salt)

Structural Characterization & Pharmacophore Analysis

Conformational Analysis

The molecule exists in a flexible conformation centered around the benzylic methylene bridge ().

- **Morpholine Ring:** Adopts a classic chair conformation, minimizing 1,3-diaxial interactions. The nitrogen lone pair is available for protonation, crucial for binding to aspartate residues in GPCR binding pockets.
- **Aromatic Substitution:** The 2-chloro atom creates steric bulk that restricts rotation around the phenyl-methylene bond, potentially locking the molecule into a bioactive conformation preferred by certain enzymes.
- **Electronic Effects:** The 5-methoxy group is electron-donating by resonance but electron-withdrawing by induction. Positioned meta to the methylene bridge (relative to the ring system numbering), it increases the electron density of the aromatic ring, influencing

stacking interactions.

Spectroscopic Validation (Theoretical Assignments)

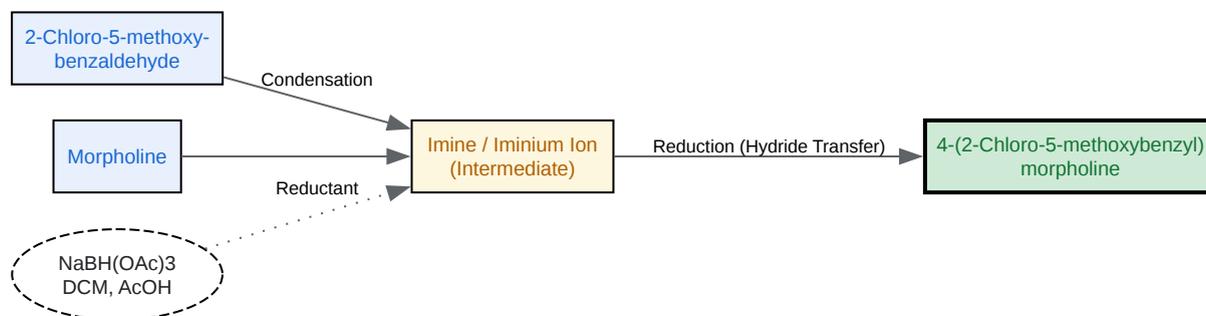
- ¹H NMR (400 MHz, CDCl₃):
 - 7.25 (d, 1H, Ar-H3): Doublet due to ortho-coupling.
 - 6.95 (d, 1H, Ar-H6): Doublet, ortho to the methylene bridge.
 - 6.75 (dd, 1H, Ar-H4): Doublet of doublets.
 - 3.80 (s, 3H, -OCH₃): Singlet, methoxy group.
 - 3.70 (t, 4H, Morpholine O-CH₂): Triplet, ether protons.
 - 3.55 (s, 2H, Ar-CH₂-N): Singlet, benzylic protons.
 - 2.50 (t, 4H, Morpholine N-CH₂): Triplet, amine protons.

Synthetic Pathways[5][7][8]

Primary Route: Reductive Amination (Recommended)

The most robust synthesis involves the reductive amination of 2-chloro-5-methoxybenzaldehyde with morpholine. This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Reaction Scheme (DOT Visualization)



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Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

- Reagents:
 - 2-Chloro-5-methoxybenzaldehyde (1.0 equiv)
 - Morpholine (1.1 equiv)
 - Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
 - Acetic Acid (catalytic, 0.1 equiv)
 - Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
- Procedure:
 - Step A: Dissolve the aldehyde in DCM under an inert atmosphere ().
 - Step B: Add morpholine and catalytic acetic acid. Stir for 30 minutes at room temperature to facilitate imine formation.
 - Step C: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over NaBH

due to its selectivity for imines over aldehydes, preventing side-reduction of the starting material).

- Step D: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
- Step E (Workup): Quench with saturated aqueous NaHCO₃.
Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
- Step F (Purification): If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Alternative Route: Nucleophilic Substitution

Reaction of 2-chloro-5-methoxybenzyl chloride with morpholine in the presence of a base (

or

) in acetonitrile.

- Drawback: Higher risk of over-alkylation (formation of bis-morpholinium salts) and requires the handling of lachrymatory benzyl halides.

Biological Context & Applications[5][8][9][10]

This molecule is not merely a passive intermediate; it is a privileged scaffold in neuropharmacology. The combination of the basic morpholine nitrogen and the lipophilic, electron-rich benzyl ring allows it to mimic neurotransmitters like serotonin and dopamine.

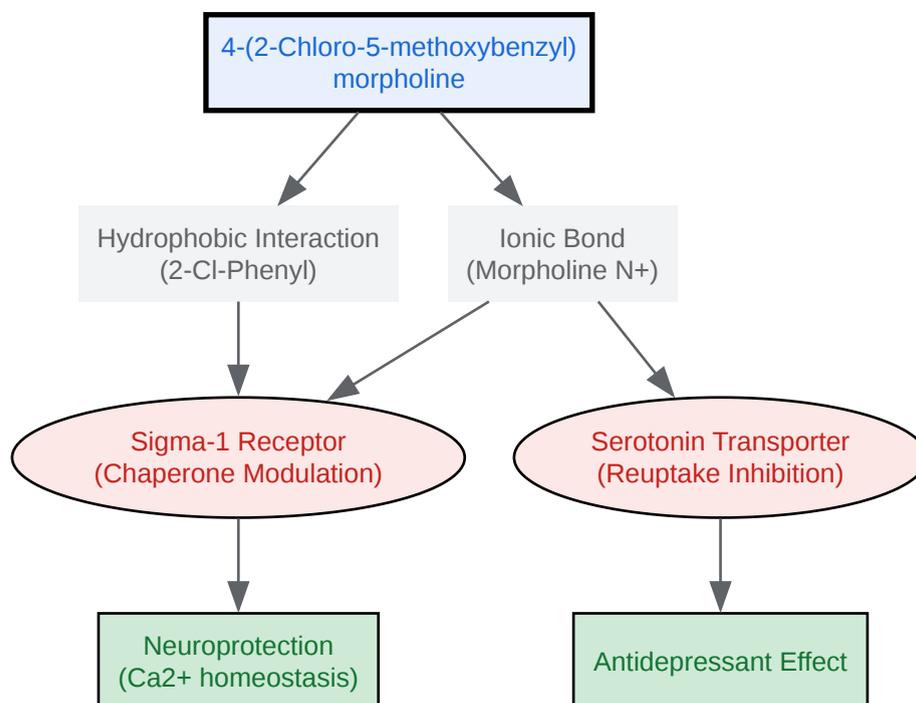
Target Interaction Map

The **4-(2-chloro-5-methoxybenzyl)morpholine** motif is frequently designed to interact with:

- Sigma-1 Receptors (R): The basic nitrogen forms an ionic bond with Asp126, while the benzyl group occupies the hydrophobic pocket.

- Serotonin Transporter (SERT): Acts as a competitive inhibitor.
- Kinase Domains: The morpholine oxygen can act as a hinge binder in certain ATP-competitive inhibitors.

Signaling & Interaction Diagram (DOT Visualization)



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Figure 2: Pharmacological interaction network showing key binding modes (Ionic/Hydrophobic) and downstream therapeutic effects.

Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base may oxidize over time; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849-3862. [[Link](#)]
- Kumari, S., et al. (2020). "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." *Medicinal Research Reviews*, 40(2), 709-752. [[Link](#)]
- To cite this document: BenchChem. [Technical Guide: 4-(2-Chloro-5-methoxybenzyl)morpholine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530789#4-2-chloro-5-methoxybenzyl-morpholine-chemical-structure>]

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